3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile

描述

Nomenclature and Classification

3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile possesses multiple systematic names that reflect different nomenclature conventions and structural perspectives. The Chemical Abstracts Service has assigned this compound the registry number 36622-33-0, providing definitive identification within chemical databases. The preferred IUPAC name follows systematic nomenclature rules, designating the compound as this compound.

Alternative nomenclature systems provide additional naming conventions for this compound. The CAS nomenclature system designates it as 3,4,5-Trimethoxy-α-(1-methylethyl)benzeneacetonitrile, which emphasizes the benzeneacetonitrile core structure with specific substitution patterns. This alternative naming convention highlights the relationship between the aromatic ring system and the acetonitrile functionality. Additional synonyms include 2-(3,4,5-trimethoxyphenyl)-2-isopropylacetonitrile and 2-(3,4,5-Trimethoxyphenyl)-3-methylbutyronitrile, which provide different perspectives on the structural framework.

The compound belongs to the classification of aromatic nitriles, specifically those containing methoxy-substituted phenyl rings. Within chemical classification systems, it falls under the broader category of nitrile-function compounds, as indicated by its Harmonized System code 2926909090. The European Community number 253-134-9 provides additional regulatory identification within European chemical inventories.

The molecular classification extends to its functional group characteristics, where the compound exhibits both aromatic ether functionalities through the three methoxy substituents and a nitrile functional group. This dual functionality places the compound within multiple chemical families, contributing to its diverse potential applications and reactivity patterns. The presence of the trimethoxyphenyl motif specifically categorizes it among compounds with extensive aromatic substitution, which often exhibit unique electronic and steric properties.

Structural Features and Molecular Properties

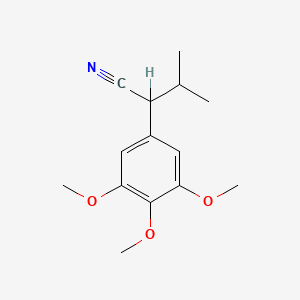

The molecular structure of this compound exhibits a molecular formula of C₁₄H₁₉NO₃, corresponding to a molecular weight of 249.31 grams per mole. This molecular composition reveals the presence of fourteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, reflecting the complex structural architecture of the compound.

The International Chemical Identifier (InChI) for this compound is InChI=1S/C14H19NO3/c1-9(2)11(8-15)10-6-12(16-3)14(18-5)13(7-10)17-4/h6-7,9,11H,1-5H3, providing a standardized representation of its molecular connectivity. The corresponding InChI Key, BATQRRPXKXQYAX-UHFFFAOYSA-N, serves as a unique identifier for database searches and chemical informatics applications.

The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is CC(C)C(C#N)C1=CC(=C(C(=C1)OC)OC)OC, which describes the molecular structure in a linear string format. This representation clearly indicates the branched alkyl chain containing the nitrile group attached to the trimethoxy-substituted aromatic ring.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₉NO₃ | |

| Molecular Weight | 249.31 g/mol | |

| Density | 1.046 g/cm³ | |

| Boiling Point | 357.9°C at 760 mmHg | |

| Flash Point | 136.9°C | |

| Refractive Index | 1.496 | |

| LogP | 2.97558 |

The aromatic ring system features a 1,2,3-trimethoxy substitution pattern, creating a highly substituted benzene ring with significant electron-donating character. The three methoxy groups positioned at the 3, 4, and 5 positions of the phenyl ring contribute substantially to the electronic properties of the aromatic system. This substitution pattern creates a region of high electron density on the aromatic ring, which influences both the chemical reactivity and physical properties of the compound.

The aliphatic portion of the molecule consists of a branched four-carbon chain containing both the nitrile functional group and a methyl branch. The nitrile carbon is positioned at the terminal end of the chain, while the methyl substituent occurs at the third carbon position when counting from the nitrile end. This branching pattern contributes to the overall molecular shape and influences the compound's physical properties, including its solubility characteristics and intermolecular interactions.

The calculated partition coefficient (LogP) value of 2.97558 indicates moderate lipophilicity, suggesting that the compound exhibits balanced hydrophobic and hydrophilic character. This property reflects the combination of the hydrophobic aromatic ring system and alkyl chain with the more polar nitrile and methoxy functionalities. The complexity value of 283 demonstrates the intricate nature of the molecular structure, taking into account the multiple substituents and branching patterns.

Stereochemical Analysis

The stereochemical analysis of this compound reveals important aspects of its three-dimensional molecular architecture. The compound contains one stereogenic center located at the carbon atom bearing both the nitrile group and the trimethoxyphenyl substituent. This chiral center arises from the attachment of four different substituents: the nitrile group, the trimethoxyphenyl ring, a hydrogen atom, and the isopropyl group.

The presence of this stereogenic center means that the compound can exist as two enantiomers, designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules. The absolute configuration at this center determines the spatial arrangement of the substituents and influences the compound's interactions with chiral environments, such as biological systems or chiral catalysts.

Database records indicate that the compound is typically encountered as a racemic mixture, containing equal proportions of both enantiomers. This racemic nature reflects the common synthetic approaches used for its preparation, which generally do not employ chiral catalysts or chiral starting materials. The lack of stereospecific synthesis methods results in the formation of both possible stereoisomers in equal amounts.

The molecular geometry around the stereogenic center exhibits tetrahedral coordination, with bond angles approximating 109.5 degrees. The bulky isopropyl group and the trimethoxyphenyl ring create significant steric interactions that influence the preferred conformations of the molecule. These steric effects contribute to the overall shape of the molecule and affect its ability to interact with other chemical species.

Conformational analysis reveals that the molecule can adopt multiple conformations through rotation around the carbon-carbon bonds in the aliphatic chain. The isopropyl group can rotate around its attachment point, while the trimethoxyphenyl ring maintains its planar geometry. The preferred conformations are influenced by steric interactions between the various substituents and by weak intramolecular interactions such as hydrogen bonding between the methoxy groups and nearby hydrogen atoms.

The stereochemical properties of this compound have important implications for its chemical behavior and potential applications. In biological systems, the two enantiomers may exhibit different activities or selectivities due to their distinct three-dimensional shapes. Similarly, in chemical reactions involving chiral reagents or catalysts, the two enantiomers may react at different rates or produce different products.

Crystallographic Data

Crystallographic data for this compound provides crucial information about its solid-state structure and packing arrangements. While comprehensive single-crystal X-ray diffraction data is not extensively documented in the available literature, general crystallographic principles can be applied to understand the expected solid-state behavior of this compound.

The molecular packing in the crystalline state is likely influenced by several intermolecular interactions. The presence of multiple methoxy groups creates opportunities for weak hydrogen bonding interactions between molecules, where the oxygen atoms can serve as hydrogen bond acceptors. These interactions contribute to the stability of the crystal lattice and influence the melting point and other physical properties of the solid compound.

The aromatic ring system provides additional opportunities for intermolecular interactions through π-π stacking arrangements. The electron-rich nature of the trimethoxy-substituted benzene ring makes it particularly susceptible to such interactions with neighboring molecules in the crystal lattice. These aromatic interactions contribute to the overall stability of the crystalline structure and influence the compound's sublimation and solubility properties.

The nitrile functional group introduces additional complexity to the crystallographic analysis through its potential for dipole-dipole interactions. The linear geometry of the nitrile group and its significant dipole moment create preferential orientations in the crystal lattice that minimize electrostatic repulsion while maximizing attractive interactions between molecules.

Based on the molecular structure and similar compounds, the crystal system is expected to be either monoclinic or triclinic, reflecting the asymmetric nature of the molecule and the presence of the stereogenic center. The space group assignment would depend on the specific packing arrangement adopted by the molecules in the solid state, which is influenced by the balance between different intermolecular forces.

The unit cell parameters would reflect the molecular dimensions and packing efficiency of the compound. The a, b, and c axes would correspond to the principal directions of molecular packing, while the alpha, beta, and gamma angles would indicate any deviations from orthogonal packing arrangements. The density of the crystalline material, calculated from the unit cell parameters and molecular weight, would provide information about the efficiency of molecular packing in the solid state.

Temperature-dependent crystallographic studies would reveal information about thermal expansion and potential phase transitions. The coefficient of thermal expansion would indicate how the crystal lattice responds to temperature changes, while differential scanning calorimetry could identify any polymorphic transitions or other thermal events affecting the crystalline structure.

属性

IUPAC Name |

3-methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-9(2)11(8-15)10-6-12(16-3)14(18-5)13(7-10)17-4/h6-7,9,11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATQRRPXKXQYAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)C1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80957886 | |

| Record name | 3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36622-33-0 | |

| Record name | 3,4,5-Trimethoxy-α-(1-methylethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36622-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxy-alpha-(1-methylethyl)phenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036622330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxy-α-(1-methylethyl)phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Photochemical Alkylation via Friedel-Crafts Type Reaction

A recent advanced method involves a photochemical two-carbon homologation of Friedel-Crafts alkylation, enabling the modular assembly of complex alkylated aromatic compounds, including derivatives structurally related to this compound.

- Starting Materials : Styrene derivatives and α-bromoalkyl precursors.

- Catalyst : Photocatalysts such as 10-phenylphenothiazine (PTH).

- Conditions : Irradiation under purple LEDs (390 nm), argon atmosphere, dry solvents like 1,2-dichloroethane (DCE).

- Additives : Zinc acetate (Zn(OAc)2) as a Lewis acid additive to improve yield and selectivity.

- Procedure : The reaction mixture is stirred under irradiation for 6 hours, followed by aqueous workup and purification by flash chromatography.

This method yields high purity alkylated products with good yields (up to 80%) and allows for the incorporation of the 3,4,5-trimethoxyphenyl group in the target nitrile compound.

Preparation of Key Starting Materials

- 3,4,5-Trimethoxyphenyl Vinyl Derivatives : Prepared via Wittig reaction from 2,3,5-trimethoxybenzaldehyde using methyltriphenylphosphonium bromide and potassium tert-butoxide in dry THF.

- Bromoalkyl Precursors : Synthesized by esterification of bromoacetic acid with alcohols under DCC/DMAP catalysis in dry dichloromethane.

- Alkene Derivatives : Prepared by nucleophilic substitution of 4-vinylbenzyl chloride with various acids or alcohols in dry DMF with K2CO3 as base.

These intermediates are crucial for the subsequent photochemical alkylation step.

Reaction Optimization and Yields

A detailed optimization study was performed to maximize the yield of the alkylation reaction leading to the nitrile compound:

| Entry | Photocatalyst | Solvent | Additive | Yield of Desired Product (%) | Notes |

|---|---|---|---|---|---|

| 1 | fac-Ir(ppy)3 | CH3CN | Zn(OAc)2 | 43 | Moderate yield |

| 2 | PTH | DCE | Zn(OAc)2 | 80 | Highest yield under optimized conditions |

| 3 | PTH | THF | Zn(OAc)2 | 46 | Lower yield |

| 4 | fac-Ir(ppy)3 | CH3CN | KF | 0 | No desired product |

| 5 | No catalyst | DCE | Zn(OAc)2 | 0 | No reaction |

- The use of 10-phenylphenothiazine (PTH) as photocatalyst in DCE solvent with Zn(OAc)2 additive provided the best yield (80%).

Characterization Data of this compound

- Physical State : White solid with melting point around 88-90 °C.

- NMR Data :

- ^1H NMR (400 MHz, CDCl3): Aromatic protons as singlets at ~6.13 ppm, methoxy groups at ~3.75-3.80 ppm, and aliphatic protons consistent with the butanenitrile backbone.

- ^13C NMR (101 MHz, CDCl3): Signals corresponding to aromatic carbons, methoxy carbons (~55 ppm), nitrile carbon (~120 ppm), and aliphatic carbons.

- High-Resolution Mass Spectrometry (HRMS) : m/z consistent with molecular formula C19H22NO3 [M+H]^+ found at 312.1614, confirming molecular integrity.

Summary Table of Key Reaction Steps and Yields

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Wittig Reaction | 2,3,5-trimethoxybenzaldehyde, ylide in THF | 1,2,5-Trimethoxy-3-vinylbenzene | 70 | Precursor for alkylation |

| Esterification of Bromoacetic Acid | Bromoacetic acid, alcohol, DCC, DMAP in DCM | Bromoalkyl ester | 65-76 | Key alkylation precursor |

| Photochemical Alkylation | Styrene, α-bromoalkyl, PTH, Zn(OAc)2, DCE, LED irradiation | This compound | 67 | Optimized photochemical step |

化学反应分析

Types of Reactions

3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation catalysts like palladium on carbon (Pd/C) are frequently used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and alcohols are employed under various conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Medicinal Chemistry

Overview

The compound is explored for its role as a building block in the synthesis of various therapeutic agents. Its structural features make it suitable for modifications that enhance biological activity.

Case Studies

- Anticancer Activity : Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, modifications to the trimethoxyphenyl group have been shown to increase cytotoxicity against specific cancer cell lines .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes associated with cancer progression and inflammation. Studies have demonstrated that certain analogs can effectively inhibit enzyme activity, leading to reduced tumor growth in preclinical models .

Biological Studies

Overview

In biological research, this compound serves as a tool for studying various biochemical pathways.

Applications

- Receptor Binding Assays : The compound is used to investigate interactions with cellular receptors, providing insights into mechanisms of action for potential drug candidates .

- Biofilm Formation Inhibition : A study demonstrated that derivatives of this compound can significantly inhibit biofilm formation in Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Material Science

Overview

The unique electronic properties of the compound make it valuable in material science applications.

Applications

- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of novel polymers with enhanced electronic properties. Its incorporation into polymer matrices has been shown to improve conductivity and stability under various conditions .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Increased cytotoxicity against cancer cell lines |

| Enzyme inhibition | Effective inhibition leading to reduced tumor growth | |

| Biological Studies | Receptor binding assays | Insights into drug-receptor interactions |

| Biofilm formation inhibition | Significant reduction in biofilm formation | |

| Material Science | Polymer synthesis | Enhanced electronic properties in polymer matrices |

作用机制

The mechanism of action of 3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile is primarily attributed to the trimethoxyphenyl group. This moiety interacts with various molecular targets, including tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions inhibit critical cellular processes, leading to the compound’s bioactivity .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile and related compounds:

Key Findings:

Structural Influence on Bioactivity: The 3,4,5-trimethoxyphenyl group is a common pharmacophore in microtubule-targeting agents (e.g., combretastatin analogs). In contrast, the trifluorophenyl derivative [(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanenitrile] exhibits higher polarity due to fluorine substituents, favoring its use as a chiral intermediate in drug synthesis .

Synthetic Complexity: Quinoxaline derivatives (e.g., Series 4–6 in ) require cyclopropanation and di-N-oxide formation, resulting in lower yields (~50–70%) compared to the asymmetric synthesis of (S)-3-hydroxy analogs (~92% yield) . The triazole-based analog (from ) employs simpler thiol-alkylation steps but lacks the stereochemical complexity of nitrile-bearing compounds.

This contrasts with the hydroxybutanenitrile derivative, where the hydroxyl group facilitates hydrogen bonding . Methoxy groups in trimethoxyphenyl derivatives improve lipid solubility, enhancing membrane permeability compared to fluorine-substituted analogs .

生物活性

3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure, characterized by the presence of a trimethoxyphenyl group and a butanenitrile moiety, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound based on recent research findings, including case studies and data tables.

- IUPAC Name: this compound

- CAS Number: 36622-33-0

- Molecular Formula: C14H19N1O3

Biological Activity Overview

The biological activities of this compound include anticancer properties, antioxidant activity, and potential effects on enzyme inhibition. The compound's structural features contribute to its interaction with various cellular targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of trimethoxyphenyl compounds have shown to disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to apoptosis in cancer cells .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3e | MCF-7 | <10 | Tubulin binding |

| 3b | MCF-7 | 1-10 | Apoptosis induction |

| 3d | MCF-7 | <5 | Microtubule disruption |

The mechanism through which this compound exerts its biological effects is primarily through interaction with cellular proteins involved in proliferation and survival pathways. The compound may inhibit specific enzymes or receptors that are critical for cancer cell growth and survival.

Enzyme Inhibition

Enzymatic assays have demonstrated that similar compounds can inhibit key enzymes involved in cancer metabolism and proliferation. For example, the inhibition of urease and other enzymes has been documented in related studies .

Case Studies

-

Study on Antiproliferative Effects

A study investigated the antiproliferative effects of various derivatives of trimethoxyphenyl compounds. Results indicated that the presence of specific substituents at the C2-position significantly influenced the potency against MCF-7 breast cancer cells. The most potent compounds exhibited IC50 values in the low micromolar range . -

Antioxidant Activity Assessment

Another study evaluated the antioxidant potential using DPPH assays. Compounds similar to this compound demonstrated significant free radical scavenging activity, suggesting potential protective effects against oxidative stress-related diseases .

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-Methyl-2-(3,4,5-trimethoxyphenyl)butanenitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A plausible route involves nucleophilic substitution or condensation using 3,4,5-trimethoxybenzaldehyde as a precursor. For example, reacting it with a nitrile-containing alkylating agent under basic conditions (e.g., KCN or NaCN in DMF). Temperature control (80–100°C) and catalytic agents (e.g., phase-transfer catalysts) can enhance yield. Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the nitrile product. Similar esterification protocols for 3,4,5-trimethoxybenzoate derivatives suggest methanol as a solvent and acid catalysts (e.g., H₂SO₄) for analogous reactions .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to identify methoxy (-OCH₃) protons (~δ 3.8–4.0 ppm) and nitrile carbon (~δ 120 ppm). Aromatic protons in the 3,4,5-trimethoxyphenyl group will show distinct splitting patterns.

- IR : A sharp peak near ~2240 cm⁻¹ confirms the nitrile group. Methoxy C-O stretches appear at ~1250–1050 cm⁻¹.

- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry (ESI+) to verify molecular ion peaks (expected [M+H]⁺ ~278.3 g/mol).

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound in dark/light, humid/dry environments, and temperatures (4°C, 25°C, 40°C) for 1–6 months. Monitor degradation via HPLC and track nitrile group integrity using IR. For lab-scale storage, recommend airtight containers with desiccants at –20°C, as nitriles are generally hygroscopic and prone to hydrolysis under acidic/basic conditions.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitrile group in nucleophilic addition or cyclization reactions?

- Methodological Answer : The nitrile’s electron-withdrawing nature and linear geometry make it susceptible to nucleophilic attack (e.g., Grignard reagents or amines). Computational studies (DFT) can map electron density distribution, highlighting the nitrile’s electrophilic carbon. For cyclization, evaluate solvent polarity (e.g., DMF vs. THF) and catalyst effects (e.g., Lewis acids like ZnCl₂). Compare with structurally similar nitriles (e.g., 3-Methyl-2-phenylbutanenitrile ) to assess steric hindrance from the trimethoxyphenyl group.

Q. How do the 3,4,5-trimethoxyphenyl substituents influence the compound’s electronic properties and biological interactions?

- Methodological Answer : The methoxy groups donate electron density via resonance, altering the aromatic ring’s electron-richness. Use Hammett constants (σ values) to quantify substituent effects on reactivity. For biological studies (e.g., enzyme inhibition), molecular docking (AutoDock Vina) can model interactions between the trimethoxyphenyl moiety and hydrophobic enzyme pockets. Compare with N-(3,4,5-trimethoxyphenyl)guanidine , where methoxy groups enhance binding affinity to targets like kinases.

Q. What computational strategies (e.g., QSAR, MD simulations) are suitable for predicting the compound’s pharmacokinetic properties?

- Methodological Answer :

- QSAR : Train models using descriptors like logP (lipophilicity), polar surface area, and H-bond donors/acceptors. Validate with experimental data from PubChem .

- MD Simulations : Simulate membrane permeability (e.g., using GROMACS) by embedding the compound in a lipid bilayer. Track diffusion coefficients and interaction energies with phospholipids.

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, CYP450 metabolism, and toxicity. Cross-reference with safety data for structurally related amines/nitriles .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar nitrile derivatives?

- Methodological Answer : Variability often arises from solvent purity, catalyst loading, or moisture sensitivity. For example, esterification of 3,4,5-trimethoxybenzoic acid may require anhydrous conditions to avoid hydrolysis. Systematically test variables via Design of Experiments (DoE) to identify critical factors. Use LC-MS to detect byproducts (e.g., hydrolysis to carboxylic acids) and optimize reaction quenching/purification steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。